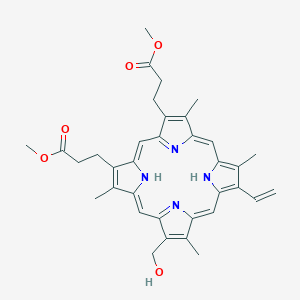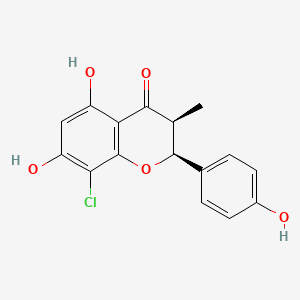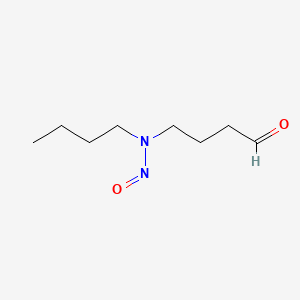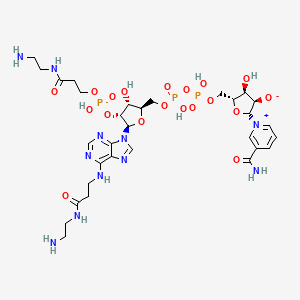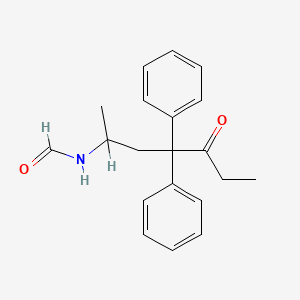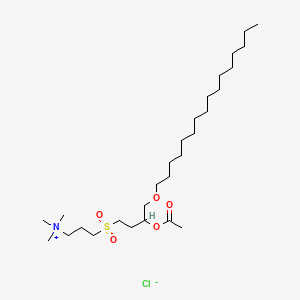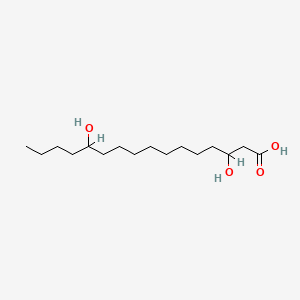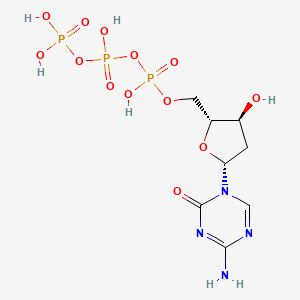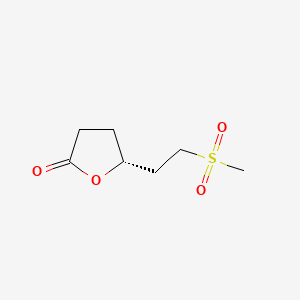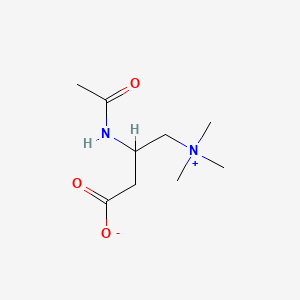
Isopropenylcyclopropane
Descripción general
Descripción
Isopropenylcyclopropane is a chemical compound with the formula C6H10. It has a molecular weight of 82.1436 . The IUPAC Standard InChI is InChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3 .
Molecular Structure Analysis
The molecular structure of Isopropenylcyclopropane consists of a cyclopropane ring with an isopropenyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Isopropenylcyclopropane can react with arylsulfenyl chlorides. Depending on the polarity of the medium, the reaction may proceed by normal addition at the double bond to give the 1,2-adducts, or by homoallyl rearrangement to give the corresponding homoprenyl chlorosulfides .Physical And Chemical Properties Analysis
Isopropenylcyclopropane has a molecular weight of 82.1436 . More physical and chemical property data is available from NIST subscription sites .Relevant Papers There are several papers related to Isopropenylcyclopropane. One discusses the reaction of Isopropenylcyclopropane with arylsulfenyl chlorides . Another paper discusses the thermal unimolecular isomerization of Isopropenylcyclopropane .
Aplicaciones Científicas De Investigación
C6H10 C_6H_{10} C6H10
and is known for its applications in various scientific research fields. Below is a comprehensive analysis of six unique applications of Isopropenylcyclopropane, each detailed in its own section.Environmental Science
Isopropenylcyclopropane is also significant in environmental science. It is being studied for its role in atmospheric chemistry and its potential impact on air quality. Understanding its behavior in the atmosphere helps scientists develop better models for predicting pollution patterns and the effects of various compounds on the environment.
Each of these applications demonstrates the broad utility of Isopropenylcyclopropane in scientific research. Its diverse roles range from fundamental studies in organic chemistry to practical uses in material development and environmental protection. The ongoing research in these areas continues to reveal new possibilities for this intriguing compound .
Mecanismo De Acción
Target of Action
Isopropenylcyclopropane is a chemical compound with the molecular formula C6H10 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that the compound can undergo reactions such as addition with arylsulfenyl chlorides . The outcome of these reactions can vary depending on the polarity of the medium .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Propiedades
IUPAC Name |
prop-1-en-2-ylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHNILWOMCVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196887 | |
| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylcyclopropane | |
CAS RN |
4663-22-3 | |
| Record name | Isopropenylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenylcyclopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPENYLCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y13ECQ7FPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






